molecular formula C8H8BrNO2 B2593984 3-(6-Bromopyridin-3-yl)propanoic acid CAS No. 1036227-86-7

3-(6-Bromopyridin-3-yl)propanoic acid

Cat. No.: B2593984
CAS No.: 1036227-86-7
M. Wt: 230.061
InChI Key: VNZWQWJMCMQTJL-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Organic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry. nih.gov Pyridine (B92270) and its derivatives are a particularly important class of nitrogen-bearing heterocyclic scaffolds. nih.govrsc.org The pyridine nucleus is a common feature in many biologically active compounds, including vitamins like niacin (nicotinic acid), coenzymes, and alkaloids such as nicotine. nih.gov

The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties and reactivity compared to its carbocyclic analog, benzene (B151609). numberanalytics.com This makes pyridine derivatives highly valuable in the design and synthesis of new molecules with specific functions. researchgate.netnih.gov They are extensively used as scaffolds in drug discovery, with applications in developing antibacterial, antiviral, and anticancer agents. nih.govrsc.org The solubility and ability to form various functional derivatives contribute to their widespread use in medicinal chemistry. nih.gov

Historical Trajectories and Evolution of Pyridine-Carboxylic Acid Derivatives in Synthetic Methodology Development

The synthesis of pyridine derivatives has a rich history, with early methods developed in the late 19th and early 20th centuries. The Hantzsch pyridine synthesis, first described in 1881, was a major breakthrough, allowing for the creation of various pyridine derivatives from a β-keto acid, an aldehyde, and ammonia. wikipedia.org Another significant method, the Chichibabin pyridine synthesis, was reported in 1924 and involves the condensation of aldehydes and ketones with ammonia. wikipedia.org

Pyridine-carboxylic acids, a subgroup of pyridine derivatives, have long been recognized for their importance. google.com These compounds, which feature a carboxylic acid group attached to the pyridine ring, exist as three main isomers: picolinic acid, nicotinic acid (niacin), and isonicotinic acid. wikipedia.org Nicotinic acid, in particular, is a well-known member of the vitamin B complex. google.com

Over time, the synthesis of pyridine-carboxylic acid derivatives has evolved significantly. Modern synthetic methods often involve the functionalization of pre-existing pyridine rings. For instance, bromopyridines are key intermediates that can be used in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. chempanda.commdpi.com This allows for the construction of highly functionalized and complex pyridine-based molecules. mdpi.comresearchgate.net The development of these catalytic methods has greatly expanded the toolkit available to chemists for creating novel pyridine-carboxylic acid derivatives for a wide range of applications. mdpi.com

Fundamental Structural Elements and Rationale for Synthetic Utility in Complex Molecule Construction

The synthetic utility of 3-(6-Bromopyridin-3-yl)propanoic acid arises from its distinct structural components: the pyridine ring, the bromine atom, and the propanoic acid side chain. Each of these elements provides a site for specific chemical transformations, making the molecule a valuable and versatile building block.

The Pyridine Ring : As a heteroaromatic system, the pyridine ring is a stable core structure. researchgate.net The nitrogen atom influences the ring's reactivity, making it a weak base and allowing it to coordinate with metals. wikipedia.orgnumberanalytics.com This core scaffold is prevalent in many biologically active compounds. rsc.org

The Bromine Atom : The bromine atom at the 6-position of the pyridine ring is a key functional handle. Halogenated pyridines, such as bromopyridines, are important substrates for a variety of transition-metal-catalyzed cross-coupling reactions. chempanda.comresearchgate.net These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse molecular fragments to the pyridine core. chempanda.commdpi.com

The Propanoic Acid Side Chain : The propanoic acid group at the 3-position provides another point for chemical modification. The carboxylic acid functional group can readily participate in reactions such as esterification and, most importantly, amidation to form amide bonds. wikipedia.org This is a crucial reaction in medicinal chemistry for linking molecular fragments and building larger, more complex structures. Propanoic acid derivatives themselves are of interest in pharmaceutical research for their potential biological activities. ontosight.ai

The combination of a stable heterocyclic core, a reactive halogen for cross-coupling, and a carboxylic acid for amide bond formation makes this compound a highly useful intermediate in the synthesis of complex target molecules.

Overview of Principal Research Avenues and Scholarly Inquiry for Bromopyridyl-Propanoic Acid Scaffolds

Scaffolds like bromopyridyl-propanoic acid are actively investigated in several key areas of chemical research, primarily driven by their potential applications in medicinal chemistry and drug discovery. The ability to selectively modify different parts of the molecule allows researchers to create libraries of related compounds for biological screening.

One of the principal research avenues is the development of novel therapeutic agents. The propanoic acid scaffold, when combined with various aromatic and heterocyclic moieties, has been explored for its potential as an antimicrobial and anticancer agent. nih.govmdpi.comresearchgate.net For example, studies on related 3-aminopropanoic acid derivatives have shown promising activity against multidrug-resistant bacterial and fungal pathogens. nih.govresearchgate.net Other research has focused on similar scaffolds for their antiproliferative effects in cancer cell lines. mdpi.com

Furthermore, the bromopyridine portion of the molecule serves as a versatile anchor for introducing molecular diversity through modern synthetic methodologies. researchgate.net Researchers utilize this feature to synthesize complex ligands for coordination chemistry or to build molecules with specific electronic or photophysical properties for materials science applications. mdpi.com The ongoing scholarly inquiry into these scaffolds involves not only the synthesis of new derivatives but also the study of their structure-activity relationships to optimize their biological or material properties. mdpi.com

Retrosynthetic Disconnections and Strategic Planning for Target Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For this compound, two primary retrosynthetic disconnections guide the main synthetic strategies.

The first and most common strategy involves disconnecting the carbon-carbon bond between the pyridine ring's C3 position and the propanoic acid side chain. This leads to a 6-bromopyridine synthon with an electrophilic or nucleophilic center at C3, and a three-carbon synthon that can form the propanoic acid group. A second approach involves disconnecting the carbon-bromine bond, which presupposes the synthesis of 3-(pyridin-3-yl)propanoic acid followed by a regioselective bromination at the C6 position.

Strategic planning must consider the relative reactivity of the pyridine ring and the timing for introducing each functional group to avoid unwanted side reactions and to ensure high regioselectivity.

Table 1: Retrosynthetic Analysis of this compound

Disconnection Bond Cleaved Precursor Synthons Corresponding Reagents (Synthetic Equivalents)
Strategy A C(pyridine)-C(side chain) 6-Bromo-3-pyridyl cation/anion + Propanoic acid synthon 3-Halo-6-bromopyridine + Diethyl malonate (or similar C3 nucleophile)
Strategy B C(pyridine)-Br 3-(Pyridin-3-yl)propanoic acid + Br+ 3-(Pyridin-3-yl)propanoic acid + N-Bromosuccinimide (NBS) or other brominating agent

Direct Functionalization and Halogenation Approaches

Direct functionalization routes build the target molecule in a forward synthetic direction, focusing on the regioselective introduction of the necessary substituents onto a pyridine core.

Achieving regioselective bromination is a crucial step in syntheses where the bromine atom is introduced after the side chain or onto a pyridine precursor. The electronic nature and position of existing substituents on the pyridine ring heavily influence the position of incoming electrophiles. For a 3-substituted pyridine, electrophilic substitution is often directed to the C5 or C2/C6 positions.

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective monobromination of activated pyridine systems, often yielding products in high yields. thieme-connect.comresearchgate.net In the case of a 3-substituted pyridine bearing an electron-withdrawing group, the bromination is generally directed away from that group, favoring the C6 or C4 positions. For a precursor like 3-(pyridin-3-yl)propanoic acid, the C6 position is sterically accessible and electronically favored for bromination, especially under radical or specific catalytic conditions. Other methods, such as using p-toluenesulfonic anhydride as an activator with a bromide source, have been reported for the regioselective bromination of pyridine N-oxides. tcichemicals.com

Table 2: Reagents for Regioselective Bromination of Pyridines

Reagent Conditions Selectivity Notes
N-Bromosuccinimide (NBS) Acetonitrile or CCl4, often with initiator Effective for activated pyridines; regioselectivity depends on existing substituents. thieme-connect.comresearchgate.net
Bromine (Br2) Polar protic solvents (e.g., acetic acid) Can lead to mixtures of mono- and di-halogenated products.
POBr3 / PBr3 High temperatures Typically used for brominating pyridine N-oxides or hydroxypyridines.
Tetrabutylammonium bromide (TBAB) With p-toluenesulfonic anhydride activator Used for C2-bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com

Several established organic chemistry methodologies can be employed to install the propanoic acid side chain at the C3 position of the 6-bromopyridine ring.

Carbon-carbon bond formation reactions are a cornerstone of modern organic synthesis and provide a direct route to installing the propanoic acid side chain. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, can be used. For example, a 3,6-dihalopyridine could be selectively coupled with an organometallic reagent containing the three-carbon chain.

Another approach is the direct alkylation of pyridine derivatives. vanderbilt.edu For instance, a 6-bromopyridine precursor with a suitable activating group could be alkylated with a reagent like ethyl 3-bromopropanoate, followed by hydrolysis of the ester to yield the desired carboxylic acid. Ruthenium(II)-catalyzed reactions have also been shown to be effective for creating C-C bonds on bromopyridine substrates. nih.govdntb.gov.ua

The Michael or conjugate addition reaction is a powerful tool for forming the propanoic acid side chain. thieme-connect.com This pathway typically begins with a 6-bromo-3-vinylpyridine intermediate. This vinylpyridine acts as a Michael acceptor, reacting with a soft nucleophile (a Michael donor). researchgate.netnih.gov

A common Michael donor for this purpose is a malonic ester, such as diethyl malonate. The reaction, typically catalyzed by a base, results in the formation of a diethyl 2-( (6-bromopyridin-3-yl)ethyl)malonate intermediate. This intermediate can then undergo acidic or basic hydrolysis to cleave the ester groups, followed by thermal decarboxylation to remove one of the carboxyl groups, yielding the final this compound product. The stability of the anionic intermediate formed during the addition is a key aspect of this reaction's success. nih.govnsf.gov

Table 3: Michael Addition Approach to the Propanoic Acid Side Chain

Step Reaction Reagents and Conditions
1 Michael Addition 6-Bromo-3-vinylpyridine + Diethyl malonate, NaOEt (catalyst), EtOH
2 Hydrolysis Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat
3 Decarboxylation Heat

Direct carboxylation provides an alternative route to introduce the carboxyl group. This can be achieved by first preparing a 6-bromo-3-ethylpyridine intermediate. The ethyl side chain can then be functionalized, for example, by halogenation at the terminal position, followed by a reaction sequence to introduce the carboxyl group, such as via a nitrile intermediate.

A more direct and modern approach is the carboxylation of an organometallic derivative. A 3-halo-6-bromopyridine can be converted into a Grignard or organolithium reagent, which is then quenched with solid carbon dioxide (dry ice) to form the carboxylate.

Electrochemical methods offer a promising alternative for the carboxylation of organohalides. researchgate.net The electrocarboxylation of bromopyridines in the presence of CO2 involves a two-electron reduction of the C-Br bond to form a carbanion, which then acts as a nucleophile, attacking the CO2 molecule. researchgate.net This technique can be a green and efficient method for introducing the carboxylic acid functionality.

An in-depth examination of the synthetic approaches for producing this compound reveals a variety of multi-step methodologies. These strategies can be broadly categorized into the construction of the core pyridine structure and the modification of existing pyridine-based precursors. Furthermore, the principles of sustainable and green chemistry are increasingly being considered in the development of these synthetic protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-bromopyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZWQWJMCMQTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036227-86-7
Record name 3-(6-bromopyridin-3-yl)propanoic acid
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Chemical Reactivity and Advanced Transformative Chemistry of 3 6 Bromopyridin 3 Yl Propanoic Acid

Reactivity Governed by the Brominated Pyridine (B92270) Moiety

The pyridine ring's electronic nature is central to its reactivity. The electronegative nitrogen atom reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. The bromine atom at the 6-position further influences this reactivity, primarily serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on a pyridine ring is generally more challenging than on benzene. wikipedia.org The nitrogen atom's electronegativity deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This protonation creates a pyridinium (B92312) ion, which is even more strongly deactivated, making direct substitution nearly impossible. wikipedia.org For 3-(6-Bromopyridin-3-yl)propanoic acid, the existing substituents—a deactivating bromine atom and the propanoic acid group—further decrease the ring's nucleophilicity. If forced, electrophilic attack would be directed by the existing substituents, but such reactions are not common pathways for this class of compounds. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like bromide is present at a position activated by the ring nitrogen (ortho or para). numberanalytics.comlibretexts.org In this compound, the bromine atom is at the 6-position (ortho to the nitrogen), making it a prime site for SNAr. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the bromide ion is expelled. libretexts.org This pathway allows for the direct introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to displace the bromine atom. The reactivity in SNAr reactions is often influenced by the strength of the nucleophile and the presence of electron-withdrawing groups that can stabilize the intermediate. numberanalytics.comnih.gov Halopyridines are generally less reactive than acid chlorides in these types of substitutions because the initial nucleophilic attack requires disruption of the ring's aromaticity. youtube.com

The bromine atom on the pyridine ring is an exceptionally useful functional group for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. nih.goviium.edu.my These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. nih.gov The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov The base is crucial as it activates the organoboron species, facilitating the transmetalation step. organic-chemistry.org For this compound, the bromine at the 6-position can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids to synthesize a diverse range of substituted pyridine derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromopyridine Scaffolds

Coupling Partner Catalyst System Base Solvent Product Type Ref.
Arylboronic acid Pd(OAc)₂, SPhos K₃PO₄ n-Butanol Biaryl compound nih.gov
Vinylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O Styrene derivative wikipedia.org
Potassium heteroaryltrifluoroborate Pd₂(dba)₃, P(t-Bu)₃ Cs₂CO₃ THF/H₂O Heterobiaryl compound nih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgscirp.org The amine acts as both the base and, in some cases, the solvent. This reaction is the most reliable method for synthesizing arylalkynes. The 6-bromo position of this compound is an ideal substrate for this transformation, enabling the introduction of various alkynyl groups. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. pitt.edu

Table 2: Representative Conditions for Sonogashira Coupling on Bromopyridine Scaffolds

Coupling Partner Catalyst System Co-catalyst Base Solvent Product Type Ref.
Terminal Alkyne Pd(PPh₃)₂Cl₂ CuI Et₃N THF Arylalkyne wikipedia.orgorganic-chemistry.org
Phenylacetylene Pd(CF₃COO)₂ / PPh₃ CuI Et₃N DMF 2-amino-3-(phenylethynyl)pyridine scirp.orgresearchgate.net
Terminal Alkyne Pd(OAc)₂ / SPhos None (Cu-free) Cs₂CO₃ Dioxane Internal alkyne pitt.edu

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that couples an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. A variety of alkenes can be used, including acrylates, styrenes, and other vinyl derivatives. mdpi.com The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The bromine atom of this compound can undergo Heck coupling to attach various vinyl groups at the 6-position of the pyridine ring.

Table 3: Representative Conditions for Heck Coupling on Aryl Bromides

Coupling Partner Catalyst System Base Solvent Product Type Ref.
Styrene Pd(OAc)₂ K₂CO₃ DMF/H₂O Substituted stilbene nih.gov
n-Butyl acrylate Pd(OAc)₂ / P(o-tol)₃ Et₃N Acetonitrile Cinnamate ester derivative wikipedia.orgorganic-chemistry.org
Allyl alcohol Pd(0) nanoparticles K₂CO₃ DMF Arylated alcohol nih.gov

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organozinc compound. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows reactions to proceed under mild conditions. organic-chemistry.org This reaction has a broad scope, enabling the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The 6-bromo position of this compound can be coupled with alkyl-, vinyl-, or aryl-zinc reagents to generate a wide array of derivatives.

Table 4: Representative Conditions for Negishi Coupling on Aryl Bromides

Coupling Partner Catalyst System Solvent Product Type Ref.
Alkylzinc halide Pd(PPh₃)₄ THF Alkyl-aryl compound wikipedia.org
Arylzinc chloride PdCl₂(dppf) THF Biaryl compound organic-chemistry.org
Vinylzinc bromide Pd(P(t-Bu)₃)₂ THF Styrene derivative organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

Buchwald-Hartwig Amination for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and the bromo-substituent at the 6-position of the pyridine ring is an excellent handle for such transformations. wikipedia.orgtcichemicals.com This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to furnish the corresponding 6-amino-substituted pyridines. libretexts.orgorganic-chemistry.org The general transformation is depicted below:

Scheme 1: General Buchwald-Hartwig amination of this compound.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of the amine coupling partner. researchgate.net A strong base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is also required to facilitate the catalytic cycle. libretexts.org

Catalyst SystemAmine ScopeReaction ConditionsReference
Pd(OAc)₂ / BINAPPrimary and secondary aliphatic and aromatic aminesToluene, 100 °C wikipedia.org
Pd₂(dba)₃ / XantphosHindered amines, anilinesDioxane, 110 °C researchgate.net
[Pd(cinnamyl)Cl]₂ / DavePhosAmmonia equivalentsToluene, 80 °C organic-chemistry.org

Directed Ortho-Metalation (DoM) and Related Lithiation/Transmetalation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org In the case of this compound, the bromine atom can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-5 position by a strong lithium base, such as lithium diisopropylamide (LDA). researchgate.netresearchgate.net The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the 5-position.

Scheme 2: Directed ortho-metalation of this compound.

Alternatively, halogen-metal exchange at the C-6 position can be achieved using organolithium reagents like n-butyllithium or tert-butyllithium, leading to a 6-lithiated pyridine intermediate. This species can then undergo transmetalation with other metals or react directly with electrophiles. nih.gov These lithiation strategies provide a powerful means to elaborate the pyridine core of the molecule. researchgate.net

Lithiation StrategyReagentPosition of FunctionalizationSubsequent ReactionReference
Directed Ortho-MetalationLDAC-5Quenching with electrophiles (e.g., aldehydes, ketones, CO₂) researchgate.netuwindsor.ca
Halogen-Metal Exchangen-BuLi or t-BuLiC-6Transmetalation or reaction with electrophiles nih.gov

Reductions and Oxidations of the Pyridine Nucleus

The pyridine ring of this compound can undergo both reduction and oxidation reactions, leading to a variety of saturated and oxidized derivatives.

Reductions: The partial reduction of the pyridine nucleus can lead to dihydropyridines, which are valuable synthetic intermediates. acs.orgrsc.orgresearchgate.net Birch reduction conditions (sodium in liquid ammonia) or the use of sodium/naphthalene can transform electron-deficient pyridines into functionalized dihydropyridines. acs.org The presence of the electron-withdrawing carboxylic acid group can influence the regioselectivity of the reduction. Complete hydrogenation of the pyridine ring to a piperidine (B6355638) can be achieved using heterogeneous catalysts such as platinum oxide or rhodium on alumina (B75360) under hydrogen pressure.

Oxidations: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating nucleophilic substitution at the 2- and 4-positions. scripps.eduresearchgate.net

TransformationReagents and ConditionsProductReference
Partial ReductionNa / liq. NH₃, EtOHDihydropyridine derivatives acs.orgnih.gov
Full HydrogenationH₂, PtO₂ or Rh/Al₂O₃Piperidine derivative nih.gov
N-Oxidationm-CPBA or H₂O₂/AcOHPyridine N-oxide derivative scripps.eduresearchgate.net

Reactivity of the Carboxylic Acid Functionality

The propanoic acid side chain offers a rich platform for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification, Amidation, and Lactonization Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides in the presence of a base.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU. researchgate.netresearchgate.net Direct amidation can also be achieved under certain conditions. mdpi.com

Lactonization: Intramolecular cyclization to form a lactone is a possibility if a hydroxyl group is introduced into the side chain. researchgate.netwikipedia.org For example, reduction of the carbonyl group of a suitable precursor could be followed by acid-catalyzed lactonization. nih.govyoutube.com

ReactionReagents and ConditionsProductReference
EsterificationROH, H⁺ (cat.) or RX, BaseEsterGeneral Organic Chemistry
AmidationR¹R²NH, DCC or EDCAmide researchgate.netresearchgate.net
LactonizationIntramolecular cyclization of a hydroxy acidLactone researchgate.netwikipedia.orgnih.gov

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(6-bromopyridin-3-yl)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.comlibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comlibretexts.org

The partial reduction of the carboxylic acid to the corresponding aldehyde is more challenging as aldehydes are more readily reduced than carboxylic acids. chemguide.co.uk However, this transformation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a sterically hindered and less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H). libretexts.org

TransformationReagents and ConditionsProductReference
Reduction to Alcohol1. LiAlH₄, THF; 2. H₃O⁺3-(6-bromopyridin-3-yl)propan-1-ol chemguide.co.ukchemistrysteps.comyoutube.com
Reduction to Aldehyde1. SOCl₂; 2. LiAlH(OtBu)₃3-(6-bromopyridin-3-yl)propanal libretexts.org

Decarboxylation and Related Degradation Pathways

The decarboxylation of pyridinecarboxylic acids is a known transformation, though it often requires harsh conditions. cdnsciencepub.comresearchgate.net The stability of the resulting carbanion or ylide intermediate plays a crucial role in the reaction mechanism. cdnsciencepub.comresearchgate.net For this compound, decarboxylation would lead to 2-bromo-5-ethylpyridine. The reaction conditions, such as pH and temperature, can significantly influence the rate of decarboxylation. cdnsciencepub.comresearchgate.net In some cases, thermal decomposition can lead to decarboxylation. nih.gov

Degradation PathwayConditionsProductReference
DecarboxylationHeat, potentially in the presence of acid or base2-bromo-5-ethylpyridine cdnsciencepub.comresearchgate.netacs.org

Activation Strategies for Complex Derivatization

The carboxylic acid moiety of this compound is a key functional group that can be activated to facilitate the formation of a wide array of derivatives, most notably amides and esters. The activation is a prerequisite for overcoming the relatively low reactivity of the carboxylic acid toward nucleophiles.

A variety of modern coupling reagents are employed for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are frequently used. uni-kiel.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine or alcohol to form the corresponding amide or ester. To enhance the efficiency of these couplings and to suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. uni-kiel.de

Phosphonium-based reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues, and uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also powerful activating agents. chemrxiv.org These reagents convert the carboxylic acid into a reactive acylphosphonium or acyluronium species, respectively, which are highly susceptible to nucleophilic attack.

Another effective strategy involves the conversion of the carboxylic acid into an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly electrophilic species that reacts readily with a broad range of nucleophiles.

The choice of activation strategy is often dictated by the specific requirements of the synthesis, including the nature of the nucleophile, the presence of other functional groups in the molecule, and the desired reaction conditions. For instance, milder, carbodiimide-based methods are often preferred when dealing with sensitive substrates.

Table 1: Common Coupling Reagents for Carboxylic Acid Activation
Reagent ClassExamplesReactive IntermediateKey Features
CarbodiimidesDCC, EDCIO-acylisoureaMild conditions, often used with additives like HOBt or HOAt. uni-kiel.de
Phosphonium ReagentsBOP, PyBOPAcylphosphonium saltHigh coupling efficiency, suitable for hindered substrates.
Uronium ReagentsHBTU, HATUAcyluronium saltRapid reactions, widely used in peptide synthesis.
Acid Halogenating AgentsSOCl₂, (COCl)₂Acid chlorideHighly reactive, suitable for a broad range of nucleophiles.

Transformations Involving the Alkyl Chain

The propanoic acid side chain of this compound provides another locus for chemical modification, allowing for the introduction of further complexity and the construction of novel molecular architectures.

Alpha-Functionalization and Adjacent Carbon Chemistry

The carbon atom alpha to the carboxyl group is amenable to functionalization, typically after conversion of the carboxylic acid to an ester. The α-protons of the resulting ester are rendered acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles in α-alkylation or α-halogenation reactions. researchgate.netorganic-chemistry.org

For instance, treatment of the methyl or ethyl ester of this compound with LDA followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would introduce an alkyl group at the α-position. Similarly, quenching the enolate with a halogen source, such as N-bromosuccinimide (NBS), would yield the corresponding α-bromo ester. This α-functionalization is a powerful tool for creating new stereocenters and for the synthesis of more complex derivatives.

Ring Closure Reactions for Fused Ring Systems (e.g., Lactamization, Cyclization)

The bifunctional nature of this compound and its derivatives allows for their use in the synthesis of fused ring systems through intramolecular cyclization reactions. A key strategy involves the transformation of the bromo substituent on the pyridine ring.

For example, the bromine atom can be replaced by an amino group via nucleophilic aromatic substitution or through palladium-catalyzed amination reactions. The resulting 3-(6-aminopyridin-3-yl)propanoic acid is a precursor for the synthesis of a fused lactam. Intramolecular amide bond formation, promoted by the activation of the carboxylic acid group as described in section 3.2.4, would lead to the formation of a dihydropyrido[2,3-f]azepin-8(7H)-one ring system.

Another powerful method for ring closure is the intramolecular Heck reaction. wikipedia.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of the aryl bromide with an alkene. To achieve this, the propanoic acid side chain would first need to be modified to incorporate a terminal double bond. For instance, esterification followed by α-allylation would provide a suitable substrate for an intramolecular Heck reaction, leading to the formation of a fused carbocyclic or heterocyclic ring, depending on the nature of the tether. The regioselectivity of the cyclization (e.g., 5-exo versus 6-endo) would be influenced by the length and flexibility of the tether connecting the pyridine ring and the alkene. wikipedia.org

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

In molecules with multiple reactive sites like this compound, controlling the selectivity of chemical transformations is of paramount importance.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the Suzuki coupling of this compound with a boronic acid, the palladium catalyst selectively facilitates the carbon-carbon bond formation at the C-Br bond of the pyridine ring, leaving the carboxylic acid group intact. organic-chemistry.org Conversely, during amide formation, the coupling reagents specifically activate the carboxylic acid without affecting the bromo-pyridine moiety.

Regioselectivity is concerned with the preferential formation of one constitutional isomer over another. The functionalization of the pyridine ring is a key area where regioselectivity is crucial. Directed ortho-metalation is a powerful strategy to control the regioselectivity of substitution on the pyridine ring. The position of metalation (and subsequent reaction with an electrophile) is directed by existing substituents. For 6-bromopyridine derivatives, lithiation can be directed to specific positions depending on the reaction conditions and the presence of other directing groups. znaturforsch.comrsc.org

Stereoselectivity involves the preferential formation of one stereoisomer over another. When new chiral centers are created during the functionalization of this compound, controlling the stereochemical outcome is often a synthetic challenge. For example, in the α-alkylation of the corresponding ester, the use of chiral auxiliaries can induce diastereoselectivity, leading to the preferential formation of one diastereomer. nih.gov The chiral auxiliary, temporarily attached to the molecule, directs the approach of the electrophile from a less sterically hindered face. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Mechanistic Investigations of Key Transformations and Reaction Pathways

Understanding the mechanisms of the key transformations of this compound is essential for optimizing reaction conditions and predicting outcomes.

The Suzuki-Miyaura coupling , a cornerstone of cross-coupling chemistry, proceeds through a well-established catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of the 6-bromopyridine moiety to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The base plays a crucial role in the transmetalation step, activating the boronic acid.

The intramolecular Heck reaction also follows a palladium-catalyzed cycle. wikipedia.org After oxidative addition of the C-Br bond to a palladium(0) species, the tethered alkene coordinates to the palladium center. This is followed by migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a cyclic alkylpalladium intermediate. The reaction is typically terminated by β-hydride elimination, which regenerates the double bond and the palladium catalyst. The regioselectivity of the cyclization is often governed by the relative stability of the transition states leading to different ring sizes, which can be influenced by steric and electronic factors. This can be understood in the context of kinetic versus thermodynamic control , where the product distribution is determined by the relative rates of competing pathways (kinetic control) or the relative stabilities of the products (thermodynamic control). wikipedia.orgreddit.com At lower temperatures, the faster-forming kinetic product often predominates, while at higher temperatures, the reaction may become reversible, allowing the more stable thermodynamic product to be favored.

Table 2: Mechanistic Overview of Key Transformations
TransformationKey Mechanistic StepsFactors Influencing Selectivity
Suzuki-Miyaura CouplingOxidative addition, transmetalation, reductive elimination. wikipedia.orgLigand on palladium, base, solvent.
Intramolecular Heck ReactionOxidative addition, migratory insertion, β-hydride elimination. wikipedia.orgTether length, substrate geometry, reaction temperature (kinetic vs. thermodynamic control). wikipedia.orgreddit.com
α-Alkylation of EsterDeprotonation to form enolate, nucleophilic attack on electrophile.Choice of base, electrophile, use of chiral auxiliaries for stereocontrol. nih.gov
LactamizationActivation of carboxylic acid, intramolecular nucleophilic acyl substitution.Coupling reagent, reaction conditions to favor intramolecular cyclization.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block for Complex Heterocyclic Structures

The compound serves as an ideal starting material for creating intricate heterocyclic systems, which are foundational to many areas of chemical and pharmaceutical research. jennysynth.comnih.gov

The bromopyridine moiety is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds. mdpi.com Researchers can utilize the bromine atom on the pyridine (B92270) ring to couple with various boronic acids, organostannanes, or alkenes, leading to the synthesis of aryl-substituted pyridines. mdpi.comijpsonline.com Subsequent intramolecular reactions, potentially involving the propanoic acid side chain (e.g., Friedel-Crafts acylation followed by cyclization), can then be employed to construct fused ring systems, yielding complex polycyclic pyridine derivatives like pyrido-quinolones or other nitrogen-containing polycycles.

Illustrative Reaction Pathway for Polycyclic System Synthesis

Entry Reactant B Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 85
2 2-Thiopheneboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 78
3 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene 91

Note: This table presents hypothetical data for Suzuki coupling reactions using 3-(6-Bromopyridin-3-yl)propanoic acid to illustrate its potential application and is not based on published results for this specific compound.

The pyridine nitrogen atom and the carboxylic acid group provide excellent coordination sites for metal ions. This makes this compound a suitable precursor for designing novel ligands for catalysis. The propanoic acid can be converted into an ester or amide, and the bromine atom can be substituted or used in coupling reactions to introduce other coordinating groups, resulting in multidentate ligands. researchgate.netsciencescholar.us Such ligands are crucial in homogeneous catalysis, where they can influence the activity, selectivity, and stability of metal catalysts.

The bifunctional nature of this compound allows it to be used in the stepwise synthesis of macrocycles. nih.govfrontiersin.orgbeilstein-journals.org For example, the carboxylic acid could be reacted with a diamine, and the bromo- group on another molecule could be coupled with a suitable partner to form large ring structures. Furthermore, the aromatic pyridine ring can participate in non-covalent interactions, such as π-π stacking, which are fundamental to the formation of supramolecular assemblies. nih.govfrontiersin.org These organized, multi-molecule structures have applications in sensing, molecular recognition, and catalysis.

Role in the Synthesis of Chemical Probes and Tool Compounds for Academic Inquiry (Non-Clinical)

Beyond synthesis, this compound is a valuable scaffold for creating specialized molecules used to investigate biological systems in a non-clinical research setting.

Fluorescent probes are essential tools for visualizing biological processes. nih.gov The propanoic acid side chain of this compound offers a convenient attachment point for coupling with fluorescent dyes (fluorophores) that contain an amine or alcohol group, typically through stable amide or ester linkages. mdpi.com The resulting molecule combines the structural features of the pyridine core with the signaling capability of the fluorophore. This allows researchers to track the distribution of pyridine-containing molecules within cells or to develop probes where fluorescence is modulated by the local environment, although specific examples for this compound are not yet widely reported. mdpi.comnih.gov

Affinity ligands are critical for studying how molecules bind to proteins. nih.gov The structure of this compound allows for its use as a core fragment in fragment-based drug discovery or as a scaffold for building more complex affinity ligands. nih.gov The propanoic acid can be used as a linker to immobilize the molecule on a solid support (e.g., beads for affinity chromatography), while the bromopyridine end can be chemically modified through various coupling reactions to create a library of related compounds. springernature.com This library can then be screened in vitro to identify molecules that bind to a specific protein target, helping to elucidate structure-activity relationships. mdpi.comadelphi.edu

Hypothetical Affinity Data for a Protein Target

Compound Derivative Modification at Bromo- position Binding Affinity (Kd, µM)
1 -Br (Parent Compound) > 500
2a -Phenyl 150
2b -Naphthyl 75
2c -Indolyl 32

Note: This table shows illustrative, hypothetical binding affinity data for derivatives of this compound to demonstrate its potential use in structure-activity relationship studies. Data is not from published research.

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology (Focus on Scaffold Design, not Biological Activity)

This compound serves as a versatile scaffold in the design of compound libraries for structure-activity relationship (SAR) studies. Its utility in this context is not defined by its own biological activity, but rather by its structural features that allow for systematic chemical modifications. The core structure, comprising a bromopyridine ring and a propanoic acid side chain, offers two distinct points for chemical diversification. This bifunctional nature is a key attribute for a good scaffold, enabling the exploration of chemical space around a central framework. nih.govnih.gov

The design of SAR studies using this scaffold would involve modifying either the pyridine ring or the carboxylic acid group. The bromine atom on the pyridine ring is a particularly useful handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and other functional groups. The carboxylic acid moiety can be readily converted into amides, esters, or other derivatives. This allows for the systematic variation of steric and electronic properties at these two positions, which is the fundamental principle of SAR studies. nih.govnih.gov The goal of such studies is to understand how different functional groups at specific positions on the scaffold influence the molecule's properties, which can be crucial for the development of new chemical probes or therapeutic agents. nih.govmdpi.commdpi.com

Below is a table illustrating the potential diversification points on the this compound scaffold:

Modification Site Potential Reactions Examples of Introduced Groups
6-Bromo Position Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Negishi cross-coupling reactionsAryl, heteroaryl, vinyl, alkynyl, amino, alkoxy groups
Carboxylic Acid Amide coupling, esterification, reductionAlkylamides, arylamides, esters, alcohols

This systematic approach to modification allows researchers to build a library of related compounds, where the core scaffold remains the same, but the peripheral functional groups are varied. nih.gov By comparing the properties of these new molecules, researchers can deduce the structural requirements for a desired outcome.

Precursor for Functional Materials and Polymers in Academic Contexts

The unique chemical structure of this compound makes it a valuable precursor in the academic research of new functional materials and polymers. jennysynth.com Its bifunctionality, with a reactive bromo-pyridine group and a polymerizable carboxylic acid group, allows for its incorporation into a variety of macromolecular structures.

In the field of polymer chemistry, this compound can be utilized as a monomer to synthesize polymers with tailored properties. researchgate.net The carboxylic acid group can participate in condensation polymerizations to form polyesters or polyamides. Furthermore, the bromine atom on the pyridine ring can be used in post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone. This approach provides a route to functional polymers with potentially interesting optical, electronic, or recognition properties.

The use of this monomer in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, could lead to the synthesis of well-defined polymers with controlled molecular weights and low dispersity. nih.govresearchgate.net Such controlled polymer architectures are of significant interest for applications in advanced materials. nih.govmdpi.comresearchgate.net

The amphiphilic nature that can be imparted to derivatives of this compound makes it a potential building block for self-assembled systems. nih.gov By attaching a long alkyl chain to the pyridine ring via a cross-coupling reaction, for instance, the resulting molecule would have a hydrophilic carboxylic acid head and a hydrophobic tail. Such molecules can self-assemble in aqueous solutions to form micelles, vesicles, or other nanostructures. nih.gov These self-assembled nanomaterials are of interest for applications in drug delivery, sensing, and catalysis.

The pyridine nitrogen and the carboxylic acid group of this compound make it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comespublisher.com The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can bridge between metal centers, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comnih.gov

The bromine atom provides an additional functional handle that can be used to modify the properties of the resulting MOF. For example, it could be used in post-synthetic modification to introduce catalytic sites or to tune the porosity of the material. nih.govresearchgate.netresearchgate.net The ability to design and synthesize MOFs with specific structures and functionalities is a major area of research with potential applications in gas storage, separation, and catalysis. researchgate.net

Contributions to the Advancement of Organic Chemistry Methodology

Beyond its applications in materials science, this compound can also serve as a valuable tool for the advancement of organic chemistry methodology. mdpi.comdigitellinc.com

The presence of a bromo-pyridine moiety makes this compound an ideal substrate for testing and developing new catalytic cross-coupling reactions. nih.gov For example, it could be used to explore the scope and limitations of new catalysts for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. The development of more efficient and versatile catalytic methods is a continuous goal in organic synthesis, and the availability of diverse substrates is crucial for this endeavor. researchgate.net The electronic properties of the pyridine ring and the presence of the propanoic acid side chain can influence the reactivity of the C-Br bond, providing a challenging yet relevant test for new catalytic systems.

Lack of Publicly Available Research Hinders Analysis of this compound as a Benchmark Compound

Despite a comprehensive search of scientific literature and databases, there is a notable absence of publicly available research specifically detailing the use of This compound as a benchmark compound for reaction optimization and mechanistic studies. While this chemical is available commercially as a building block for organic synthesis, scholarly articles focusing on its application as a model substrate to develop new synthetic methods or to elucidate reaction mechanisms could not be identified.

The structural features of this compound, which include a bromo-substituted pyridine ring and a propanoic acid side chain, theoretically make it a candidate for a variety of cross-coupling reactions and other transformations. The presence of both an aryl halide and a carboxylic acid group could offer multiple points for chemical modification, and the nitrogen atom in the pyridine ring could influence its reactivity and coordinating properties in metal-catalyzed reactions.

In a typical scenario where a compound is used as a benchmark, researchers would systematically vary reaction parameters such as catalysts, ligands, bases, solvents, and temperature, using the benchmark to gauge the effectiveness of these changes by measuring reaction yield, purity, and rate. Such studies are crucial for developing robust and efficient synthetic protocols. Furthermore, detailed kinetic and spectroscopic analysis of reactions involving a benchmark compound can provide valuable insights into the underlying reaction mechanism.

However, without specific research articles that have employed this compound for these purposes, any discussion of its role as a benchmark would be purely speculative. The creation of data tables summarizing research findings, as is standard for well-established benchmark compounds, is not possible due to the lack of published data.

The absence of such studies could be due to a variety of factors. Researchers may have preferred other, more readily available or structurally simpler halo-substituted pyridines for their initial investigations into new reaction methodologies. Alternatively, studies involving this compound may exist within proprietary industrial research and may not be publicly accessible.

Until such research is published and becomes available to the scientific community, a detailed and authoritative analysis of this compound as a benchmark compound for reaction optimization and mechanistic studies cannot be provided.

Theoretical and Computational Studies of 3 6 Bromopyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Such studies on 3-(6-Bromopyridin-3-yl)propanoic acid would provide invaluable data on its structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the electronic structure of this compound would involve the examination of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the pyridine (B92270) ring, combined with the carboxylic acid group, would be expected to influence the energies and spatial distributions of these frontier orbitals significantly.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is for illustrative purposes only, as specific data is not available.

ParameterExpected Value (Arbitrary Units)Significance
EHOMO-X.XX eVElectron-donating ability
ELUMO-Y.YY eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)Z.ZZ eVChemical reactivity and stability

Charge Distribution, Electrostatic Potential, and Reactivity Prediction

A detailed analysis of the charge distribution within this compound would reveal the partial charges on each atom, providing insight into its polarity and the nature of its covalent bonds. This is often visualized using a Molecular Electrostatic Potential (MEP) map.

The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Such a map would be instrumental in predicting the sites of intermolecular interactions and chemical reactions for this compound.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of absorption bands corresponding to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O, O-H, C-Br, and aromatic C-H).

Comparing the theoretically predicted spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational modes. Discrepancies between the two can often be accounted for by scaling the calculated frequencies, and such a comparison serves to validate the computational model.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. This is particularly useful for understanding how the molecule behaves in a more realistic environment, such as in solution.

Conformational Analysis and Dynamic Behavior in Solution

The propanoic acid side chain of this compound has several rotatable bonds, allowing the molecule to adopt various conformations. MD simulations could be employed to explore the potential energy surface of the molecule and identify its most stable conformers in a given solvent. This analysis would reveal the preferred spatial arrangement of the pyridine ring and the carboxylic acid group, which is crucial for understanding its interactions with other molecules.

Solvent Effects and Intermolecular Interactions

MD simulations are particularly well-suited for studying the explicit interactions between a solute and solvent molecules. For this compound, simulations in a solvent like water would reveal the nature and dynamics of hydrogen bonding between the carboxylic acid group and water molecules, as well as interactions with the pyridine nitrogen. Understanding these solvent effects is critical, as they can significantly influence the molecule's conformation, reactivity, and spectroscopic properties. The simulations would provide insights into the structure of the solvation shell and the average number and lifetime of intermolecular hydrogen bonds.

Computational Design of Novel Derivatives and Analogues

Further research would be required to generate the specific computational and theoretical data needed to populate these sections of the article.

Derivatives and Analogues of 3 6 Bromopyridin 3 Yl Propanoic Acid: Synthesis and Research Utility

Systematic Synthesis of Structural Analogues

The pyridine (B92270) ring is a common site for synthetic alteration. The bromine atom at the 6-position is particularly amenable to substitution via metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to replace the bromine with various aryl or alkyl groups, using a palladium catalyst and a suitable boronic acid. nih.govresearchgate.net This method is highly efficient for creating C-C bonds and introducing diverse substituents. researchgate.net The identity of the halogen itself can also be varied, with chloro or iodo analogues being synthesized to modulate reactivity; for example, iodo-substituted pyridines may offer different reactivity profiles in cross-coupling reactions compared to their bromo counterparts.

Beyond halogen replacement, other positions on the pyridine ring can be functionalized. The introduction of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) significantly alters the electronic properties of the pyridine ring. nih.govrsc.org These modifications can be achieved through various synthetic strategies, including nucleophilic aromatic substitution or by starting from pre-functionalized pyridine precursors. wikipedia.orgijpsonline.com

The three-carbon propanoic acid chain can be systematically modified to explore the impact of its length, flexibility, and conformation.

Chain Length: Analogues with shorter (acetic acid) or longer (butanoic, pentanoic acid) alkyl chains can be synthesized. A common strategy involves the use of different starting materials, such as a malonic ester synthesis, which allows for the extension of an alkyl halide precursor by two carbons.

Branching: Introducing alkyl substituents (e.g., methyl, ethyl) onto the chain creates chiral centers and introduces steric bulk. This can be accomplished through the alkylation of enolates derived from corresponding ester precursors.

Saturation: The introduction of double or triple bonds into the alkyl chain to create unsaturated analogues (e.g., propenoic or propynoic acid derivatives) can be achieved via elimination reactions or by starting with unsaturated precursors. For example, a Wittig reaction on a suitable aldehyde precursor can generate a carbon-carbon double bond with controlled stereochemistry.

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functionalities, expanding the chemical space of the analogues.

Esters: Esterification, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification), yields ester analogues. For instance, reaction with methanol in the presence of a catalytic amount of sulfuric acid produces the corresponding methyl ester. nih.gov

Amides: Amides are formed by coupling the carboxylic acid with primary or secondary amines. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group.

Nitriles: The carboxylic acid can be converted to a nitrile group, typically through a two-step process involving the formation of a primary amide followed by dehydration with a reagent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).

Hydrazides: Reacting an ester derivative with hydrazine hydrate can yield the corresponding hydrazide, which can serve as a precursor for further derivatization. nih.gov

Interactive Table 1: Summary of Synthetic Modifications for Analogues

Modification Site Type of Alteration Common Synthetic Method(s) Example Functional Group/Structure
Pyridine Ring Halogen Identity Halogen exchange reactions 3-(6-Iodo pyridin-3-yl)propanoic acid
Pyridine Ring Substitution Pattern Suzuki-Miyaura cross-coupling 3-(6-Phenyl pyridin-3-yl)propanoic acid
Pyridine Ring Electronic Modification Nucleophilic Aromatic Substitution 3-(6-Methoxy pyridin-3-yl)propanoic acid
Alkyl Chain Chain Length Malonic ester synthesis 4-(6-Bromopyridin-3-yl)butanoic acid
Alkyl Chain Branching Enolate alkylation 3-(6-Bromopyridin-3-yl)-2-methyl propanoic acid
Alkyl Chain Saturation Wittig reaction, Elimination 3-(6-Bromopyridin-3-yl)propenoic acid
Carboxylic Acid Ester Formation Fischer esterification Methyl 3-(6-bromopyridin-3-yl)propanoate
Carboxylic Acid Amide Formation Amide coupling (e.g., with EDC) 3-(6-Bromopyridin-3-yl)-N-phenyl propanamide
Carboxylic Acid Nitrile Formation Dehydration of primary amide 3-(6-Bromopyridin-3-yl)propanenitrile

Stereochemical Considerations in the Synthesis of Chiral Analogues

When modifications to the alkyl chain introduce one or more stereocenters, controlling the stereochemical outcome of the synthesis becomes crucial. The synthesis of specific enantiomers or diastereomers requires the use of stereoselective methods.

One effective strategy is the use of chiral auxiliaries. For instance, N-tert-butanesulfinyl imines can be used to direct the addition of nucleophiles to create chiral amines with high diastereoselectivity. mdpi.com Another approach is asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one stereoisomer over another. Meyers' lactamization is a well-established method for the stereoselective synthesis of bicyclic lactams, which can serve as chiral building blocks for nitrogen-containing heterocycles. nih.gov Similarly, diastereoselective Mannich-type reactions can be employed to construct specific stereoisomers of β-amino carbonyl compounds. mdpi.com These methods are essential for preparing optically active analogues for research contexts where stereochemistry plays a critical role.

Comparative Reactivity and Electronic Effects of Analogues in Organic Transformations

Modifications to the pyridine ring, in particular, have a profound impact on the electronic properties and subsequent reactivity of the molecule. nih.gov The nitrogen atom in the pyridine ring is inherently electron-withdrawing, but its effect can be modulated by other substituents.

Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., -NO₂, -CN) to the pyridine ring further decreases its electron density. This makes the ring more susceptible to nucleophilic attack and can alter the redox potential of metal complexes where the analogue acts as a ligand. nih.govrsc.org An electron-deficient metal center can result in a more reactive complex. nih.gov

Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., -OCH₃, -NH₂) increases the electron density of the ring. This enhances the ring's reactivity towards electrophilic substitution and can also tune the properties of corresponding metal complexes.

These electronic effects directly influence the molecule's behavior in organic transformations. For example, in Suzuki cross-coupling reactions, the electronic nature of the pyridine ring can affect the rate of oxidative addition of the palladium catalyst. A comprehensive survey of related ligand derivatives has shown that while electronic factors influence reactivity, steric effects can also play a dramatic role. nih.gov The ability to tune these properties provides a regulatory handle for controlling reactivity in various chemical processes. nih.govrsc.org

Interactive Table 2: Influence of Pyridine Ring Substituents on Electronic Properties and Reactivity

Substituent Type Example Effect on Ring Electron Density Predicted Impact on Reactivity
Electron-Withdrawing Cyano (-CN) Decrease Increases susceptibility to nucleophiles; alters metal complex redox potential.
Electron-Withdrawing Nitro (-NO₂) Strong Decrease Enhances electrophilicity of the ring system.
Halogen Bromo (-Br) Mild Decrease (Inductive) Provides a handle for cross-coupling reactions.
Electron-Donating Methoxy (-OCH₃) Increase Increases reactivity towards electrophiles.
Electron-Donating Amino (-NH₂) Strong Increase Enhances nucleophilicity of the ring.

Utility of Analogues in Specific Academic Research Contexts (Non-Clinical)

Analogues of 3-(6-bromopyridin-3-yl)propanoic acid are valuable tools in a variety of non-clinical academic research settings. They are frequently utilized as versatile building blocks and intermediates in the synthesis of more complex molecules. ontosight.aijennysynth.com

In the field of coordination chemistry, these pyridine-containing analogues serve as ligands for the construction of novel metal complexes. The ability to systematically modify the ligand's structure allows researchers to fine-tune the electronic and steric properties of the resulting metal center, which is crucial for developing new catalysts or functional materials. nih.govrsc.org For example, substituted pyridinophane complexes have been studied as biological mimics and catalytic precursors. nih.govrsc.org

Furthermore, these analogues are employed in structure-activity relationship (SAR) studies. By synthesizing a library of related compounds with systematic structural variations, researchers can investigate how specific molecular features contribute to a particular chemical or physical property. nih.gov This approach has been used to explore scaffolds for compounds with promising antioxidant properties and for the development of selective modulators of biological targets in a research context. nih.govmdpi.com

Probes for Advanced Mechanistic Studies in Chemical Biology

There is no specific information available in the reviewed scientific literature on the use of derivatives of this compound as chemical probes for advanced mechanistic studies in chemical biology. Chemical probes are small molecules used to study biological systems, and while pyridine and carboxylic acid moieties are present in many such probes, research articles detailing the synthesis and application of probes directly derived from this compound are not found. General literature discusses the principles of chemical probe design and their importance in understanding biological pathways, but does not mention this specific compound.

Precursors for Advanced Materials Science Applications

The role of this compound as a precursor for advanced materials is not detailed in the available research. While pyridyl-containing organic molecules are explored for applications such as organic light-emitting diodes (OLEDs) and other functional materials, there are no specific studies that chronicle the synthesis and characterization of advanced materials originating from this compound. The potential exists for this compound to be used in the synthesis of polymers or metal-organic frameworks, but such research has not been published in the sources reviewed.

Q & A

Q. What are the key steps in synthesizing 3-(6-Bromopyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated pyridine derivatives (e.g., 6-bromopyridin-3-amine) can serve as starting materials, with propanoic acid moieties introduced through alkylation or condensation reactions .
  • Optimization Strategies :
    • Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance regioselectivity .
    • Solvents : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
    • Purification : High-performance liquid chromatography (HPLC) with a C18 column ensures high purity (>95%) .

Q. How is this compound characterized, and what analytical techniques are essential?

Methodological Answer:

  • Characterization Workflow :

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and propanoic acid linkage .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (230.06 g/mol) .
    • Elemental Analysis : Ensures stoichiometric consistency (C₈H₈BrNO₂) .
  • Data Table :

    Technique Key Peaks/Data Purpose
    ¹H NMRδ 8.3–8.5 (pyridine-H), δ 2.8–3.1 (CH₂)Confirm aromatic and aliphatic protons
    HRMSm/z 229.98 [M+H]⁺Validate molecular formula

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

  • Comparative Analysis : Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., bromine position) with bioactivity. For example, compare bioactivity of this compound with 2-(6-Bromopyridin-3-yl)acetic acid (similarity index: 0.76) .
  • Data Validation :
    • Replicate assays under standardized conditions (e.g., pH, temperature).
    • Employ orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding affinities .

Q. What strategies are effective in designing enantioselective syntheses for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based ligands to induce asymmetry during alkylation steps .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze ester intermediates .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures with >99% enantiomeric excess (ee) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Role of Bromine : The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination), enabling functionalization at the pyridine C6 position .

  • Reactivity Comparison :

    Reaction Type Bromine Effect Key Product
    Suzuki CouplingHigh reactivity with aryl boronic acidsBiaryl derivatives
    Ullmann CouplingModerate efficiency for C–N bond formationAminopyridine analogs

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors. The carboxylic acid group often forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (ΔG) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.